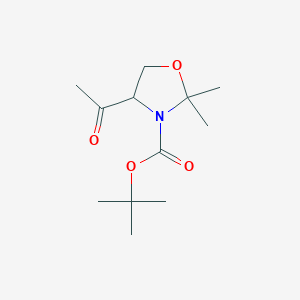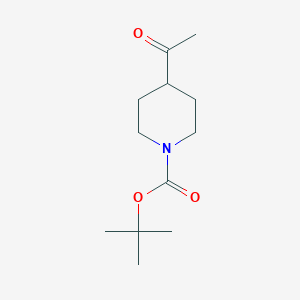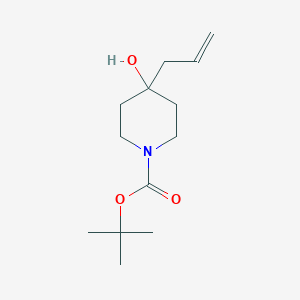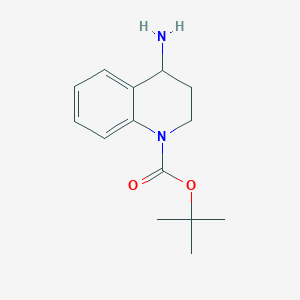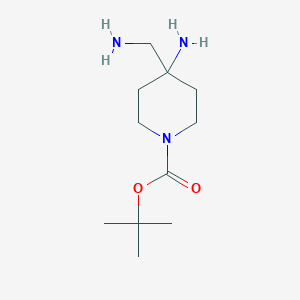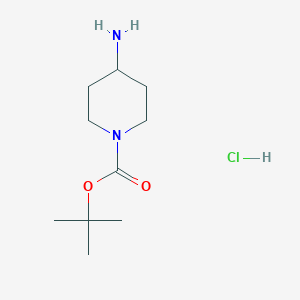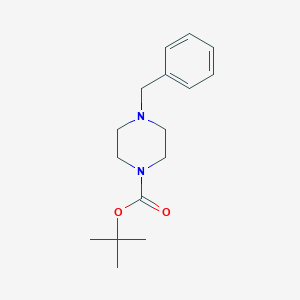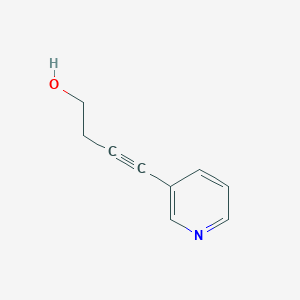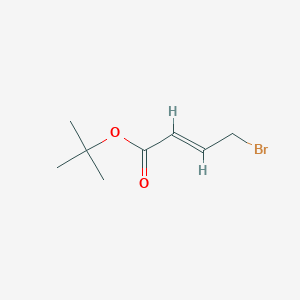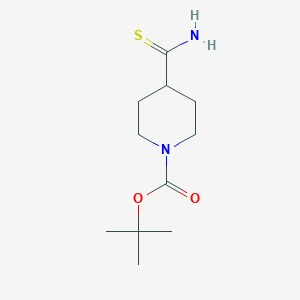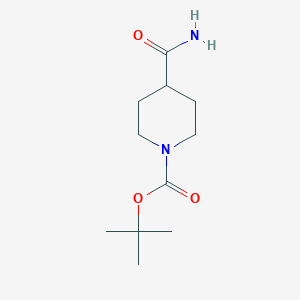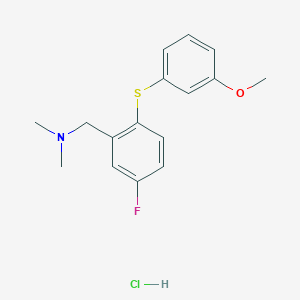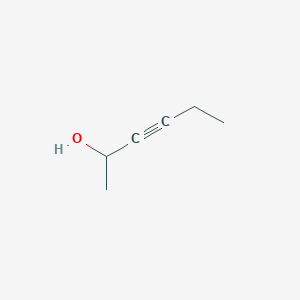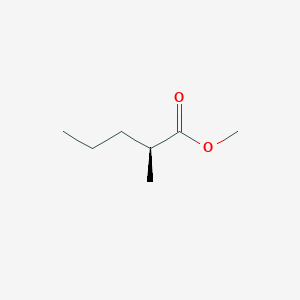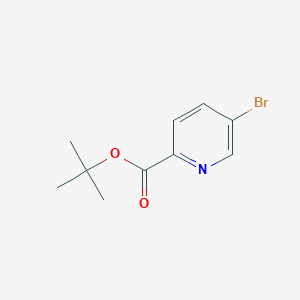
tert-Butyl 5-bromopyridine-2-carboxylate
Übersicht
Beschreibung
Tert-Butyl 5-bromopyridine-2-carboxylate is a chemical compound that is not directly mentioned in the provided papers. However, related compounds with tert-butyl groups and bromopyridine moieties are discussed, which can provide insights into the synthesis, structure, and properties of similar compounds. These compounds are often intermediates or building blocks in the synthesis of more complex molecules, particularly in pharmaceutical research and development .
Synthesis Analysis
The synthesis of tert-butyl-containing compounds is a topic of interest in several papers. For example, a novel synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides is described, which involves a selective Sandmeyer reaction and provides a versatile method for preparing these compounds . Another study discusses the synthesis of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate from L-alanine, showcasing the use of tert-butyl groups in chiral auxiliary and dipeptide synthesis . Additionally, the synthesis of 2-amino-5-tert-butylpyridine and its oxidized analogues is reported, highlighting the improved physicochemical properties of these fragments for drug-like properties .
Molecular Structure Analysis
The molecular structure of tert-butyl-containing compounds is characterized using various spectroscopic and analytical techniques. For instance, the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined using single-crystal X-ray diffraction analysis . Similarly, the structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was confirmed by X-ray single crystal diffraction and compared with DFT-optimized structures .
Chemical Reactions Analysis
The papers provide examples of chemical reactions involving tert-butyl groups. For instance, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate followed by coupling with aromatic aldehydes to form Schiff base compounds is described . Another study details the synthesis of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate, which involves characterization and DFT studies to understand the reaction mechanism .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl-containing compounds are explored in several papers. For example, the thermal, X-ray, and DFT analyses of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate provide insights into the stability and reactivity of these compounds . The DFT calculation and vibrational spectroscopic studies of 2-(tert-butoxycarbonyl (Boc)-amino)-5-bromopyridine offer detailed information on the vibrational frequencies, molecular orbitals, and thermodynamic parameters, which are crucial for understanding the properties of the compound .
Wissenschaftliche Forschungsanwendungen
Electrocatalytic Carboxylation
A study by Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, demonstrating an innovative electrochemical procedure that avoids the use of volatile and toxic solvents and catalysts. This process yielded 6-aminonicotinic acid with high selectivity and efficiency, highlighting the potential applications of tert-Butyl 5-bromopyridine-2-carboxylate in electrochemical synthesis and green chemistry processes (Feng, Huang, Liu, & Wang, 2010).
Synthesis of Water-Soluble Stable Free Radicals
Marx and Rassat (2002) described the synthesis of potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate, a highly water-soluble stable free radical, through the hetero-Cope rearrangement of 4-tert-butyl-phenyl-tert-butylhydroxylamine. This showcases the role of tert-Butyl 5-bromopyridine-2-carboxylate derivatives in the preparation of novel chemical entities with potential applications in various areas of chemistry (Marx & Rassat, 2002).
Development of Synthesis Routes for Therapeutic Agents
Research by Hu et al. (2019) focused on tert-Butyl 4-bromo-4-formylpiperidine-1-carboxylate, a related compound, for developing synthesis routes of key intermediates for CDK9 inhibitors and Ibrutinib. This highlights the importance of tert-Butyl 5-bromopyridine-2-carboxylate in medicinal chemistry, particularly in the synthesis of compounds with potential therapeutic applications (Hu, Zhao, Zou, Yang, & Zheng, 2019).
Synthesis of Pipecolic Acid Derivatives
Purkayastha et al. (2010) demonstrated the use of the vinylfluoro group as an acetonyl cation equivalent, leading to the synthesis of pipecolic acid derivatives. This research underscores the versatility of tert-Butyl 5-bromopyridine-2-carboxylate related compounds in the synthesis of complex organic molecules, offering new pathways in organic synthesis and drug development (Purkayastha, Shendage, Froehlich, & Haufe, 2010).
Preparation of Amino Acid Derivatives
Baldwin et al. (1996) synthesized derivatives of (S)-N-tert-butoxycarbonylaziridine-2-carboxylate and demonstrated their reactivity with Grignard reagents to yield protected α-amino acids. This illustrates the role of tert-Butyl 5-bromopyridine-2-carboxylate in the synthesis of amino acid derivatives, which are crucial in peptide and protein research (Baldwin, Farthing, Russell, Schofield, & Spivey, 1996).
Safety And Hazards
The safety information for “tert-Butyl 5-bromopyridine-2-carboxylate” includes several hazard statements: H302, H312, H332 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
tert-butyl 5-bromopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-10(2,3)14-9(13)8-5-4-7(11)6-12-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAJDPJECJPPSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648378 | |
| Record name | tert-Butyl 5-bromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 5-bromopyridine-2-carboxylate | |
CAS RN |
845306-08-3 | |
| Record name | tert-Butyl 5-bromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 5-bromopyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


